molecular formula C24H23N3 B11771666 3-(4-(tert-Butyl)phenyl)-4,5-diphenyl-4H-1,2,4-triazole

3-(4-(tert-Butyl)phenyl)-4,5-diphenyl-4H-1,2,4-triazole

Cat. No.: B11771666
M. Wt: 353.5 g/mol
InChI Key: XJYWOYRBUISMBM-UHFFFAOYSA-N
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Description

3-(4-(tert-Butyl)phenyl)-4,5-diphenyl-4H-1,2,4-triazole: is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a triazole ring substituted with two phenyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(tert-Butyl)phenyl)-4,5-diphenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-(tert-butyl)benzohydrazide with benzil in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metals

Biology: In biological research, the compound is investigated for its potential as an antimicrobial and antifungal agent. Its unique structure allows it to interact with biological targets, inhibiting the growth of certain pathogens.

Medicine: The compound is explored for its potential therapeutic applications, including its role as an anti-inflammatory and anticancer agent. Studies focus on its ability to modulate specific molecular pathways involved in disease progression.

Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of advanced materials, including polymers and dyes. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(4-(tert-Butyl)phenyl)-4,5-diphenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The triazole ring and phenyl groups play a crucial role in these interactions, providing the necessary binding affinity and specificity.

Comparison with Similar Compounds

    4-tert-Butylphenol: A simpler compound with a tert-butyl group attached to a phenyl ring. It lacks the triazole ring and additional phenyl groups.

    4-tert-Butylbenzoyl chloride: Contains a tert-butyl group and a benzoyl chloride moiety. It is used in the synthesis of various organic compounds.

    Tris(4-tert-butylphenyl)sulfonium triflate: A sulfonium salt with three tert-butylphenyl groups. It is used in photoinitiators and other applications.

Uniqueness: 3-(4-(tert-Butyl)phenyl)-4,5-diphenyl-4H-1,2,4-triazole stands out due to its triazole ring, which imparts unique chemical and biological properties. The combination of the tert-butyl group and multiple phenyl rings enhances its stability and reactivity, making it suitable for a wide range of applications.

Properties

Molecular Formula

C24H23N3

Molecular Weight

353.5 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-4,5-diphenyl-1,2,4-triazole

InChI

InChI=1S/C24H23N3/c1-24(2,3)20-16-14-19(15-17-20)23-26-25-22(18-10-6-4-7-11-18)27(23)21-12-8-5-9-13-21/h4-17H,1-3H3

InChI Key

XJYWOYRBUISMBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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